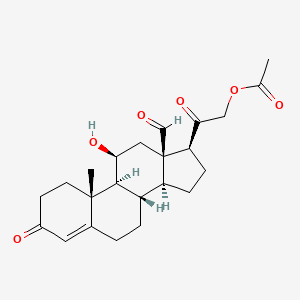

D-ALDOSTERONE 21-ACETATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-ALDOSTERONE 21-ACETATE is a derivative of aldosterone, a vital mineralocorticoid hormone produced by the adrenal cortex. This compound is known for its role in regulating electrolyte and water balance in the body. This compound is an acetylated form of aldosterone, which means it has undergone a chemical modification where an acetyl group is added to the molecule. This modification can influence the compound’s stability, solubility, and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aldosterone, monoacetate typically involves the acetylation of aldosterone. This process can be achieved by reacting aldosterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the sensitive steroid structure. The product is then purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the desired compound is obtained .

Industrial Production Methods: Industrial production of aldosterone, monoacetate follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving multiple stages of chromatography to achieve high purity levels. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions: D-ALDOSTERONE 21-ACETATE can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the parent aldosterone molecule. Oxidation reactions can modify the steroid backbone, while reduction reactions can alter the functional groups attached to the molecule.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of aldosterone, monoacetate yields aldosterone, while oxidation can produce various oxidized derivatives of the steroid structure.

Applications De Recherche Scientifique

Scientific Research Applications

D-Aldosterone 21-acetate is utilized in various research contexts:

- Endocrine Research : It serves as a reference compound for studying mineralocorticoid receptor interactions and the physiological effects of aldosterone on electrolyte balance and blood pressure regulation.

- Pharmacological Studies : Researchers use this compound to investigate its role in conditions like hypertension and heart failure. Its ability to mimic aldosterone allows for the exploration of mineralocorticoid receptor antagonists in therapeutic settings .

- Kidney Function Research : this compound is employed in studies examining its effects on renal function, particularly regarding sodium reabsorption and potassium excretion mechanisms .

- Congenital Adrenal Hyperplasia Studies : In clinical settings, it has been used to understand the implications of aldosterone dysregulation in congenital adrenal hyperplasia due to 21-hydroxylase deficiency .

Case Studies

Several case studies have documented the therapeutic implications and physiological impacts of this compound:

- Hypertension Management : A study demonstrated that administration of this compound led to mild hypertension in animal models, suggesting its role in vascular health and blood pressure regulation .

- Congenital Adrenal Hyperplasia : In a clinical case involving a patient with congenital adrenal hyperplasia, treatment with glucocorticoids alongside this compound effectively managed symptoms related to excess androgen production, highlighting its utility in endocrine disorders .

Mécanisme D'action

The mechanism of action of aldosterone, monoacetate involves its interaction with mineralocorticoid receptors (MR) in target tissues. Upon binding to MR, the compound activates the receptor, leading to changes in gene expression that regulate electrolyte and water balance. This includes increasing the reabsorption of sodium and water in the kidneys while promoting the excretion of potassium. The molecular pathways involved include the activation of sodium-potassium ATPase pumps and the modulation of ion channels in renal tubular cells .

Comparaison Avec Des Composés Similaires

- Aldosterone-18-monoacetate

- Aldosterone-21-monoacetate

- Aldosterone-20-monoacetate

These compounds are studied for their potential therapeutic applications and their role in understanding the biological functions of mineralocorticoids.

Propriétés

Numéro CAS |

297-91-6 |

|---|---|

Formule moléculaire |

C23H30O6 |

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h9,12,16-19,21,27H,3-8,10-11H2,1-2H3/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

Clé InChI |

HCJKXXMOOMBBPY-IEJDVFFQSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |

SMILES isomérique |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C=O |

SMILES canonique |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |

Key on ui other cas no. |

29591-89-7 297-91-6 |

Synonymes |

aldosterone-21-acetate aldosterone-21-acetate, (+-)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.